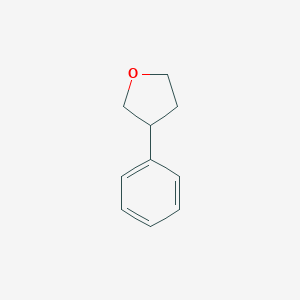

3-Phenyl-tetrahydrofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGVPYYFEIFRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341837 | |

| Record name | 3-phenyl-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16766-63-5 | |

| Record name | 3-phenyl-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Spectroscopic Guide to 3-Phenyl-tetrahydrofuran: Unraveling Molecular Structure through NMR, IR, and MS Data

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-phenyl-tetrahydrofuran. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. By delving into the causality behind spectral features, this guide serves as a practical reference for the structural elucidation of substituted heterocyclic compounds.

Introduction: The Structural Significance of 3-Phenyl-tetrahydrofuran

3-Phenyl-tetrahydrofuran is a heterocyclic compound featuring a five-membered saturated ether ring (tetrahydrofuran) substituted with a phenyl group at the 3-position. This structural motif is of interest in medicinal chemistry and materials science. The precise characterization of such molecules is paramount, and spectroscopic techniques provide the necessary tools for unambiguous identification and structural verification. This guide will walk through the theoretical analysis of its mass spectrum, infrared spectrum, and nuclear magnetic resonance spectra to build a complete picture of its molecular architecture.

Mass Spectrometry (MS): Deconstructing the Molecule

Electron Ionization Mass Spectrometry (EI-MS) provides critical information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structural components.

Principles and Expected Fragmentation

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation of 3-phenyl-tetrahydrofuran is dictated by the stability of the resulting carbocations and radical species. Key fragmentation pathways for ethers involve α-cleavage (cleavage of the bond adjacent to the oxygen atom) and cleavage of the C-O bond.[1] The presence of the phenyl group introduces pathways involving the formation of stable benzylic cations.[2]

The molecular formula of 3-phenyl-tetrahydrofuran is C₁₀H₁₂O, giving it a molecular weight of 148.20 g/mol .[3] The mass spectrum is expected to show a molecular ion peak at m/z = 148.

Predicted Fragmentation Pathway for 3-Phenyl-tetrahydrofuran:

Caption: Predicted EI-MS Fragmentation of 3-Phenyl-tetrahydrofuran.

Summary of Expected Mass Spectrometry Data

| m/z | Proposed Fragment | Structural Formula | Notes |

| 148 | Molecular Ion | [C₁₀H₁₂O]⁺• | Corresponds to the molecular weight of the compound. |

| 133 | [M - CH₃]⁺ | [C₉H₉O]⁺ | Loss of a methyl radical, likely from a rearranged intermediate. |

| 104 | [M - C₂H₄O]⁺• | [C₈H₈]⁺• | Loss of ethylene oxide, indicative of a retro-Diels-Alder type fragmentation of the THF ring. This fragment corresponds to styrene radical cation. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | A common, highly stable fragment from compounds containing a benzyl moiety. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of a hydrogen molecule from the tropylium ion. |

| 71 | Tetrahydrofuranyl Cation | [C₄H₇O]⁺ | Cleavage of the bond between the phenyl group and the THF ring. |

Experimental Protocol: Acquiring an EI-Mass Spectrum

-

Sample Preparation: Dissolve a small amount of 3-phenyl-tetrahydrofuran in a volatile organic solvent, such as methanol or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-200.

-

-

Data Acquisition: Inject the sample into the mass spectrometer. The instrument will vaporize the sample, ionize the molecules, and separate the resulting fragments based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles and Expected Absorptions

The IR spectrum of 3-phenyl-tetrahydrofuran is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring, the C-H bonds of the aliphatic tetrahydrofuran ring, and the C-O-C ether linkage.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the CH₂ and CH groups in the tetrahydrofuran ring are expected to appear just below 3000 cm⁻¹.

-

C=C Aromatic Ring Stretch: The stretching of the carbon-carbon double bonds in the phenyl ring usually results in one or more sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O-C Ether Stretch: The most characteristic absorption for an ether is the strong C-O-C stretching band, which for cyclic ethers like tetrahydrofuran, typically appears in the 1050-1150 cm⁻¹ range.

-

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the monosubstituted phenyl ring are expected to show strong absorptions in the 690-770 cm⁻¹ region.

Summary of Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3000-3100 | Medium-Weak | C-H Stretch | Aromatic |

| 2850-3000 | Medium | C-H Stretch | Aliphatic (CH, CH₂) |

| 1450-1600 | Medium-Sharp | C=C Stretch | Aromatic Ring |

| 1050-1150 | Strong | C-O-C Stretch | Ether |

| 690-770 | Strong | C-H Out-of-Plane Bend | Monosubstituted Aromatic |

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation: For a liquid sample like 3-phenyl-tetrahydrofuran, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: Record a background spectrum of the empty salt plates or clean ATR crystal. Then, record the spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the connectivity of atoms can be established.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-phenyl-tetrahydrofuran is expected to be complex due to the presence of a chiral center at the 3-position, which renders the adjacent methylene protons diastereotopic. This means that the two protons on C2 and the two protons on C4 are in different chemical environments and will have different chemical shifts and will couple to each other.

Predicted ¹H NMR Signal Assignments:

Caption: Predicted ¹H NMR Data for 3-Phenyl-tetrahydrofuran.

-

Aromatic Protons (5H): These protons will appear as a complex multiplet in the downfield region of the spectrum, typically between 7.2 and 7.4 ppm.

-

Methylene Protons at C2 and C5 (4H): The protons on the carbons adjacent to the oxygen atom will be deshielded and are expected to appear as complex multiplets between 3.7 and 4.2 ppm. The protons on C2 will be diastereotopic and will likely show geminal and vicinal coupling. The same applies to the protons on C5.

-

Methine Proton at C3 (1H): This proton, being attached to the carbon bearing the phenyl group and a chiral center, will appear as a multiplet, likely between 3.0 and 3.5 ppm.

-

Methylene Protons at C4 (2H): These protons are also diastereotopic and will appear as a complex multiplet further upfield, around 2.0-2.5 ppm.

Key ¹H-¹H Spin-Spin Couplings:

Caption: Key ¹H-¹H Couplings in the Tetrahydrofuran Ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 3-phenyl-tetrahydrofuran is expected to show a total of 8 signals, as the two pairs of meta and ortho carbons in the phenyl ring are chemically equivalent due to free rotation around the C-C single bond.

Summary of Expected ¹³C NMR Chemical Shift Data

| Carbon(s) | Approx. δ (ppm) | Notes |

| C-ipso | 140-145 | Quaternary carbon attached to the THF ring. |

| C-ortho | 128-130 | Aromatic CH. |

| C-meta | 127-129 | Aromatic CH. |

| C-para | 125-127 | Aromatic CH. |

| C-2 | 68-72 | Aliphatic CH₂ adjacent to oxygen. |

| C-5 | 67-71 | Aliphatic CH₂ adjacent to oxygen. |

| C-3 | 40-45 | Aliphatic CH bearing the phenyl group. |

| C-4 | 30-35 | Aliphatic CH₂. |

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-phenyl-tetrahydrofuran in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex multiplets.

-

Experiments: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.

-

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the data. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Integrated Spectroscopic Analysis: A Cohesive Structural Proof

The power of spectroscopic analysis lies in the combination of data from multiple techniques to arrive at an unambiguous structure.

-

MS confirms the molecular weight of 148 and suggests the presence of a phenyl group (fragments at m/z 91 and 77) and a tetrahydrofuran ring (loss of C₂H₄O).

-

IR indicates the presence of an aromatic ring (C-H stretch > 3000 cm⁻¹, C=C stretch at 1450-1600 cm⁻¹) and an ether linkage (strong C-O-C stretch around 1100 cm⁻¹), while the absence of strong absorptions around 1700 cm⁻¹ and 3300 cm⁻¹ rules out carbonyl and hydroxyl groups, respectively.

-

NMR provides the detailed connectivity. The ¹H NMR shows the expected number of aromatic and aliphatic protons, and the complexity of the aliphatic signals is consistent with the diastereotopicity introduced by the chiral center at C3. The ¹³C NMR shows the correct number of carbon signals for the proposed structure.

Together, these three spectroscopic techniques provide a complementary and self-validating dataset that unequivocally confirms the structure of 3-phenyl-tetrahydrofuran.

Conclusion

The spectroscopic analysis of 3-phenyl-tetrahydrofuran provides a clear illustration of how modern analytical techniques are employed to elucidate molecular structures. The predictable fragmentation in mass spectrometry, the characteristic functional group absorptions in infrared spectroscopy, and the detailed conformational and connectivity information from nuclear magnetic resonance spectroscopy all contribute to a comprehensive and confident structural assignment. This guide serves as a foundational reference for scientists engaged in the synthesis and characterization of related heterocyclic compounds.

References

-

LibreTexts. (2023). 18.8: Spectroscopy of Ethers. [Link]

-

LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

PubChem. 3-Phenyl-tetrahydrofuran. [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST. Chemistry WebBook. [Link]

-

Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. [Link]

-

LibreTexts. (2024). 5.4: Types of Protons. [Link]

-

Chemguide. Mass Spectra - Fragmentation Patterns. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. [Link]

-

NIST. Tetrahydrofuran. [Link]

-

ResearchGate. Experimental IR spectra of tetrahydrofuran. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. [Link]

-

HNMR Practice 1 - OpenOChem Learn. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

NIST. Tetrahydrofuran. [Link]

-

ResearchGate. Experimental IR spectra of tetrahydrofuran. [Link]

-

LibreTexts. (2023). NMR - Interpretation. [Link]

-

Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Phenyl-tetrahydrofuran

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 3-phenyl-tetrahydrofuran. In the absence of a singular, comprehensive experimental dataset in the public domain, this guide utilizes high-quality predicted NMR data as a foundation for a detailed structural and spectral interpretation. The document is intended for researchers, scientists, and professionals in drug development, offering insights into the spectral characteristics of this compound, the underlying principles governing its chemical shifts, and standardized protocols for NMR data acquisition.

Introduction: The Significance of 3-Phenyl-tetrahydrofuran

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The introduction of a phenyl substituent at the 3-position creates a chiral center and introduces electronic and steric influences that significantly impact the molecule's conformation and, consequently, its interaction with biological targets.

A thorough understanding of the NMR spectral properties of 3-phenyl-tetrahydrofuran is paramount for its unambiguous identification, purity assessment, and for elucidating its conformational dynamics in solution—a critical aspect in structure-activity relationship (SAR) studies. This guide aims to serve as a key reference for scientists working with this important chemical entity.

Predicted NMR Spectral Data

Due to the limited availability of publicly accessible, fully assigned experimental spectra for 3-phenyl-tetrahydrofuran, the following ¹H and ¹³C NMR chemical shifts have been generated using a reliable online prediction tool. These predicted values provide a robust framework for understanding the expected spectral features of the molecule.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for 3-phenyl-tetrahydrofuran are summarized in Table 1. The numbering convention used for the assignments is depicted in the molecular structure diagram in Section 3.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 73.8 |

| C3 | 45.2 |

| C4 | 33.1 |

| C5 | 68.0 |

| C1' (ipso) | 142.5 |

| C2'/C6' (ortho) | 128.9 |

| C3'/C5' (meta) | 128.8 |

| C4' (para) | 126.9 |

Predicted ¹H NMR Chemical Shifts

Table 2 presents the predicted ¹H NMR chemical shifts for 3-phenyl-tetrahydrofuran, including expected multiplicities and coupling constants.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H3 | 3.6 - 3.8 | Multiplet | - |

| H4a, H4b | 2.1 - 2.4 | Multiplet | - |

| H2a, H5a (axial-like) | 3.9 - 4.1 | Multiplet | - |

| H2b, H5b (equatorial-like) | 3.7 - 3.9 | Multiplet | - |

| H2'/H6' (ortho) | 7.3 - 7.4 | Multiplet | - |

| H3'/H5' (meta) | 7.2 - 7.3 | Multiplet | - |

| H4' (para) | 7.1 - 7.2 | Multiplet | - |

Structural and Conformational Analysis

The chemical shifts observed in the NMR spectra of 3-phenyl-tetrahydrofuran are a direct consequence of its three-dimensional structure and conformational flexibility. The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations.[1] The presence of the bulky phenyl group at the C3 position significantly influences this equilibrium, favoring conformations that minimize steric strain.

Figure 1: Molecular structure and atom numbering of 3-Phenyl-tetrahydrofuran.

Analysis of ¹³C NMR Chemical Shifts

-

C2 and C5: These carbons, being adjacent to the electronegative oxygen atom, are the most deshielded of the aliphatic carbons, with predicted shifts of 73.8 ppm and 68.0 ppm, respectively. Their slight non-equivalence arises from the influence of the C3-phenyl substituent.

-

C3: The benzylic carbon, C3, is predicted at 45.2 ppm. Its upfield shift relative to C2 and C5 is due to being further from the oxygen and being a methine carbon.

-

C4: The C4 carbon is the most shielded of the tetrahydrofuran ring carbons at 33.1 ppm, as it is the furthest from the electron-withdrawing oxygen and phenyl groups.

-

Phenyl Carbons: The aromatic carbons exhibit shifts in the expected range of 126-143 ppm. The ipso-carbon (C1') is the most deshielded due to the substituent effect. The ortho, meta, and para carbons have very similar predicted chemical shifts, which is common in unsubstituted or weakly substituted phenyl rings.

Analysis of ¹H NMR Chemical Shifts

-

H3: The proton attached to the chiral center, H3, is expected to be a complex multiplet due to coupling with the protons on C2 and C4. Its chemical shift is influenced by both the adjacent phenyl ring and the tetrahydrofuran ring conformation.

-

H2 and H5: The protons on the carbons adjacent to the oxygen (C2 and C5) are diastereotopic. This means that even on the same carbon, the protons are in different chemical environments (one being 'cis' and the other 'trans' to the phenyl group, on average). This leads to distinct chemical shifts and complex splitting patterns.

-

H4: The protons on C4 are also diastereotopic and will appear as a complex multiplet, coupling to H3 and H5.

-

Aromatic Protons: The protons of the phenyl group are expected to appear in the aromatic region of the spectrum (7.1-7.4 ppm) as a series of overlapping multiplets.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for 3-phenyl-tetrahydrofuran, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used, but will result in different chemical shifts.[2]

-

Concentration: Dissolve approximately 5-10 mg of 3-phenyl-tetrahydrofuran in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets of the aliphatic protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and aid in the assignment of the aliphatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, confirming assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, which can be crucial for assigning the quaternary aromatic carbon (C1').

-

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Phenyl-tetrahydrofuran

Abstract

This technical guide provides a detailed analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pattern of 3-Phenyl-tetrahydrofuran (MW: 148.19 g/mol ). As a molecule incorporating both a cyclic ether and an aromatic system, its fragmentation behavior is governed by competing and complementary pathways characteristic of both functional groups. Understanding these pathways is critical for the unambiguous identification of this structure and related compounds in complex analytical workflows, particularly in metabolomics and synthetic chemistry. This document delineates the primary fragmentation mechanisms, predicts the resultant mass spectrum, and provides a robust experimental protocol for its empirical validation.

Foundational Principles: Ionization and Fragmentation Drivers

Under standard Electron Ionization (EI) conditions (typically 70 eV), a molecule is bombarded with high-energy electrons. This process ejects an electron from the analyte, creating a high-energy molecular ion (M•+), which is also a radical cation.[1] The excess internal energy imparted during ionization renders the molecular ion unstable, causing it to undergo a series of predictable bond cleavages and rearrangements to dissipate this energy.

For 3-Phenyl-tetrahydrofuran, the initial ionization site is likely to be either the non-bonding electrons of the ether oxygen or the π-system of the phenyl ring, as these are the highest energy orbitals.[2] The subsequent fragmentation is dictated by the formation of the most stable possible products (cations and neutral radicals). The stability of the phenyl group and the potential for resonance-stabilized cations, such as the tropylium ion, are powerful drivers in its fragmentation cascade.[3]

Proposed Fragmentation Pathways of 3-Phenyl-tetrahydrofuran

The molecular ion of 3-Phenyl-tetrahydrofuran ([C₁₀H₁₂O]•+) has an m/z of 148. Its fragmentation is dominated by pathways that leverage the stability of the aromatic ring.

Benzylic Cleavage and Tropylium Ion Formation (m/z 91)

The most significant fragmentation pathway for many alkyl-substituted aromatic compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This process is initiated by the cleavage of the C2-C3 bond of the tetrahydrofuran ring, which is beta to the phenyl group. This cleavage is followed by a rearrangement of the resulting benzylic cation into the seven-membered aromatic tropylium ring system. This ion is often the base peak in the spectrum due to its exceptional stability.[3]

Caption: Formation of the tropylium ion (m/z 91).

Ring-Opening and Styrene Ion Formation (m/z 104)

An alternative pathway involves the initial opening of the tetrahydrofuran ring. Alpha-cleavage, the breaking of a bond adjacent to the ether oxygen, is a characteristic fragmentation for ethers.[4][5] For cyclic ethers, this leads to a ring-opened radical cation.[6] Subsequent hydrogen rearrangement and cleavage can lead to the elimination of formaldehyde (CH₂O) and a hydrogen radical, resulting in the formation of the stable styrene radical cation ([C₈H₈]•+) at m/z 104.

Phenyl Cation Formation (m/z 77)

Direct cleavage of the bond connecting the phenyl group to the tetrahydrofuran ring (an alpha-cleavage relative to the ring) can result in the formation of the phenyl cation (C₆H₅⁺) at m/z 77. This pathway involves the loss of the entire C₄H₇O• radical. While less favored than the formation of the rearranged tropylium ion, the m/z 77 peak is a common marker for phenyl-containing compounds.[3]

Comprehensive Fragmentation Scheme

The interplay between these primary pathways, along with minor secondary fragmentations, defines the overall mass spectrum. The diagram below illustrates the proposed comprehensive fragmentation scheme originating from the molecular ion.

Sources

Conformational analysis of 3-Phenyl-tetrahydrofuran isomers

An In-Depth Technical Guide to the Conformational Analysis of 3-Phenyl-tetrahydrofuran Isomers

Abstract

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. The conformational flexibility of this five-membered ring system, governed by pseudorotation, plays a critical role in defining the three-dimensional architecture of these molecules and, consequently, their biological activity. The introduction of a substituent, such as a phenyl group at the 3-position, imparts significant conformational constraints, leading to a complex energetic landscape. This technical guide provides a comprehensive framework for the conformational analysis of cis- and trans-3-phenyl-tetrahydrofuran, integrating high-level computational chemistry with nuclear magnetic resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the conformational preferences of substituted tetrahydrofurans.

Introduction: The Dynamic Nature of the Tetrahydrofuran Ring

Unlike the more rigid six-membered cyclohexane ring, the five-membered tetrahydrofuran ring is in a constant state of flux, undergoing a low-energy conformational change known as pseudorotation.[1] This process allows the ring to relieve torsional strain without passing through a high-energy planar state. The pseudorotation pathway connects a series of non-planar conformations, with the two most prominent being the envelope (C_s symmetry) and the twist (C_2 symmetry) forms.

In the envelope conformation, four of the ring atoms are coplanar, while the fifth is puckered out of this plane. In the twist conformation, three adjacent atoms are coplanar with the midpoint of the bond formed by the remaining two atoms.[1] High-level ab initio calculations suggest that for an unsubstituted THF ring, these conformations are very close in energy, with some studies indicating the twist form is slightly more stable.[1] The low energy barrier between these forms means that at room temperature, the THF ring rapidly interconverts between them.

The introduction of a substituent, particularly a sterically demanding one like a phenyl group, significantly alters this dynamic equilibrium. The substituent will preferentially occupy a position that minimizes steric interactions, thereby "locking" the ring into a limited set of low-energy conformations. For 3-phenyl-tetrahydrofuran, we must consider two diastereomers: cis and trans, which will exhibit distinct conformational preferences.

Theoretical Framework: Predicting Conformational Preferences

A thorough conformational analysis begins with a theoretical prediction of the stable conformers. This is achieved through computational chemistry, which allows for the exploration of the potential energy surface of the molecule.

Key Interactions Governing Conformer Stability

The conformational preferences of 3-phenyl-tetrahydrofuran are primarily dictated by the minimization of steric strain. The bulky phenyl group will tend to adopt a pseudo-equatorial orientation to avoid unfavorable 1,3-diaxial-like interactions with the protons on the THF ring. This preference for a pseudo-equatorial position will, in turn, influence the puckering of the THF ring.

-

cis-3-Phenyl-tetrahydrofuran: In this isomer, the phenyl group and the hydrogen at the 2-position (assuming a standard numbering scheme where oxygen is position 1) are on the same side of the ring. To minimize steric hindrance, the phenyl group will favor a pseudo-equatorial position.

-

trans-3-Phenyl-tetrahydrofuran: Here, the phenyl group and the hydrogen at the 2-position are on opposite sides. Again, the phenyl group will preferentially occupy a pseudo-equatorial position.

The interplay between the phenyl group's orientation and the ring's pucker leads to a set of possible low-energy envelope and twist conformations for each isomer, which must be evaluated computationally.

Computational Workflow for Conformational Analysis

A robust computational protocol is essential for accurately predicting the geometries and relative energies of the conformers of 3-phenyl-tetrahydrofuran. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this purpose.

Step-by-Step Computational Protocol

-

Initial Conformer Generation: A preliminary conformational search using a molecular mechanics force field (e.g., MMFF94) should be performed to identify a broad range of possible low-energy structures for both the cis and trans isomers.

-

DFT Optimization: The unique conformers identified in the initial search are then subjected to geometry optimization using DFT. A common and reliable choice of methodology is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p) or a larger basis set like aug-cc-pVTZ for higher accuracy.[1]

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations must be performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.

-

Single-Point Energy Refinement: For a more accurate determination of the relative energies, single-point energy calculations can be performed on the B3LYP-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or a double-hybrid DFT functional.

-

Solvation Effects: Since experimental data is often collected in solution, it is crucial to account for the effect of the solvent. This can be done using an implicit solvation model, such as the Polarizable Continuum Model (PCM), during the DFT calculations.

Data Presentation: Summarizing Computational Results

The computational results should be summarized in a clear and concise table for easy comparison of the different conformers.

| Conformer (Isomer) | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Key Dihedral Angles (°) |

| cis-Conformer 1 | 0.00 | 0.00 | H2-C2-C3-H3, H3-C3-C4-H4a |

| cis-Conformer 2 | X.XX | Y.YY | H2-C2-C3-H3, H3-C3-C4-H4a |

| trans-Conformer 1 | 0.00 | 0.00 | H2-C2-C3-H3, H3-C3-C4-H4a |

| trans-Conformer 2 | A.AA | B.BB | H2-C2-C3-H3, H3-C3-C4-H4a |

Caption: Table of computationally derived relative energies and key dihedral angles for the low-energy conformers of cis- and trans-3-phenyl-tetrahydrofuran.

Visualizing Conformational Equilibria

A Graphviz diagram can effectively illustrate the relationship between the different conformers and the energy barriers separating them.

Caption: Conformational equilibrium of cis- and trans-3-phenyl-tetrahydrofuran isomers.

Experimental Validation: NMR Spectroscopy

While computational methods provide invaluable predictions, experimental validation is crucial. High-resolution NMR spectroscopy is the most powerful technique for studying the solution-phase conformation of molecules like 3-phenyl-tetrahydrofuran.

The Karplus Relationship and Vicinal Coupling Constants

The key to elucidating the conformation of the THF ring lies in the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation .[2]

J(φ) = Acos²(φ) + Bcos(φ) + C

where J is the vicinal coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters.[2] For tetrahydrofuran derivatives, specific Karplus relationships have been developed that account for the electronegativity of the ring oxygen.[1]

By measuring the ³JHH values from the ¹H NMR spectrum, one can estimate the corresponding dihedral angles. These experimental dihedral angles can then be compared to those predicted by DFT for the various low-energy conformers. A good match between the experimental and calculated values provides strong evidence for the predominant conformation in solution.

Experimental Protocol

-

Synthesis and Isolation: The cis and trans isomers of 3-phenyl-tetrahydrofuran must be synthesized and isolated. Various synthetic routes to substituted tetrahydrofurans have been reported, often involving cyclization reactions.[3]

-

NMR Sample Preparation: High-purity samples of each isomer are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400 MHz or higher) should be used to acquire a well-resolved ¹H NMR spectrum for each isomer.

-

Spectral Analysis: The spectrum is carefully analyzed to assign all proton signals and measure the coupling constants, particularly the vicinal couplings between the protons on the THF ring.

-

Karplus Analysis: The measured ³JHH values are used in a parameterized Karplus equation for tetrahydrofurans to calculate the corresponding dihedral angles.

-

Comparison with DFT: The experimentally derived dihedral angles are compared with the values calculated for the lowest-energy conformers from the DFT analysis.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide complementary information. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence or absence of specific NOE cross-peaks can help to confirm the relative stereochemistry and the conformational preferences, particularly the orientation of the phenyl group relative to the THF ring protons.

Integrated Analysis: Synthesizing Computational and Experimental Data

A strong correlation between the lowest-energy conformer predicted by DFT and the conformation suggested by the NMR coupling constants and NOE data provides a high degree of confidence in the final structural assignment. Any discrepancies may suggest that the molecule exists as a dynamic equilibrium of multiple conformers, in which case the relative populations can be estimated from the experimental data and the computationally derived parameters for each contributing conformer.

Visualization of the Integrated Workflow

Caption: Integrated workflow for the conformational analysis of 3-phenyl-tetrahydrofuran.

Conclusion

The conformational analysis of 3-phenyl-tetrahydrofuran requires a multi-faceted approach that combines the predictive power of computational chemistry with the empirical validation of NMR spectroscopy. By following the detailed workflows outlined in this guide, researchers can confidently determine the preferred conformations of the cis and trans isomers of this important heterocyclic system. A thorough understanding of the three-dimensional structure of substituted tetrahydrofurans is fundamental to rational drug design and the elucidation of structure-activity relationships.

References

- Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.

- Wu, A., & Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 8(11), 834-862.

- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.

- Lowe, J. T., & Panek, J. S. (2005). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Organic Letters, 7(15), 3231–3234.

- Wolfe, S., Rauk, A., Tel, L. M., & Csizmadia, I. G. (1971). A theoretical study of the conformational changes in 3-substituted five-membered rings. Journal of the Chemical Society B: Physical Organic, 136-145.

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2008). NIH Public Access, 2008, 1-38.

Sources

An In-depth Technical Guide to the Crystal Structure Determination of 3-Phenyl-tetrahydrofuran Derivatives

This guide provides a comprehensive overview of the critical process of determining the crystal structure of 3-phenyl-tetrahydrofuran derivatives. For researchers in drug discovery and development, the precise elucidation of a molecule's three-dimensional architecture is not merely an academic exercise; it is a foundational pillar upon which rational drug design and optimization are built. The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, and the addition of a phenyl group at the 3-position introduces significant steric and electronic features that profoundly influence molecular conformation and intermolecular interactions. Understanding these structural nuances at the atomic level is paramount for predicting and enhancing biological activity.

This document will navigate the logical progression from chemical synthesis to the final refined crystal structure, offering not just procedural steps, but the underlying scientific rationale that governs experimental choices. We will delve into the synthesis of these derivatives, the art and science of crystallization, the power of single-crystal X-ray diffraction, and the complementary role of spectroscopic techniques.

The Significance of the 3-Phenyl-tetrahydrofuran Scaffold in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a key structural unit in a multitude of biologically active compounds and approved pharmaceutical agents. Its prevalence stems from its favorable physicochemical properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability. The introduction of a phenyl group at the 3-position creates a chiral center and imparts a significant degree of conformational rigidity. This substituent can engage in crucial π-π stacking or hydrophobic interactions within a biological target, such as an enzyme's active site or a receptor's binding pocket. The precise orientation of this phenyl group, dictated by the stereochemistry at C3 and the puckering of the THF ring, can be the determining factor for a compound's efficacy and selectivity. Therefore, unambiguous determination of the absolute 3D molecular structure through single-crystal X-ray diffraction is an indispensable step in the structure-activity relationship (SAR) studies of this class of molecules.

Synthesis of 3-Phenyl-tetrahydrofuran Derivatives

The synthesis of 3-phenyl-tetrahydrofuran derivatives can be approached through various synthetic strategies. A common and effective method involves a redox-relay Heck reaction, which allows for the construction of the 3-aryl tetrahydrofuran core from readily available starting materials.[1]

Experimental Protocol: Synthesis of a Representative 3-Phenyl-tetrahydrofuran Derivative

This protocol outlines a general procedure for the synthesis of a 3-phenyl-tetrahydrofuran derivative, which can be adapted based on the specific substitution patterns desired on the phenyl ring.

Materials:

-

Substituted Phenylboronic acid

-

cis-But-2-ene-1,4-diol

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)biphenyl (JohnPhos)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Heck Reaction: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the substituted phenylboronic acid (1.2 equivalents), Pd(OAc)₂ (5 mol%), and JohnPhos (10 mol%).

-

Add anhydrous 1,4-dioxane to the flask, followed by cis-but-2-ene-1,4-diol (1.0 equivalent) and K₂CO₃ (2.5 equivalents).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with EtOAc.

-

Concentrate the filtrate under reduced pressure to yield the crude cyclic hemiacetal.

-

Reduction: Dissolve the crude hemiacetal in MeOH and cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ (1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the MeOH under reduced pressure and extract the aqueous residue with EtOAc (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution to yield the crude 3-phenyl-tetrahydrofuran derivative.

-

Purify the crude product by flash column chromatography on silica gel.

Crystallization: The Gateway to High-Resolution Structures

The growth of high-quality single crystals is often the most challenging and critical step in the process of structure determination. For small organic molecules like 3-phenyl-tetrahydrofuran derivatives, several crystallization techniques can be employed. The choice of solvent and method is crucial and often requires empirical screening.

Common Crystallization Techniques:

-

Slow Evaporation: This is one of the simplest and most widely used methods. The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation, and the solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface of the two solvents as they slowly mix.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

Experimental Protocol: Crystallization of a 3-Phenyl-tetrahydrofuran Derivative

This protocol is adapted from a successful crystallization of a related tetrahydrofuran derivative and serves as a robust starting point.[2]

Materials:

-

Purified 3-phenyl-tetrahydrofuran derivative

-

Ethanol (or other suitable solvents for screening, such as ethyl acetate, hexane, dichloromethane)

-

Small glass vials (e.g., 2 mL)

-

Pasteur pipettes

Procedure:

-

Dissolve the purified 3-phenyl-tetrahydrofuran derivative in a minimal amount of ethanol at room temperature to create a concentrated solution.

-

Allow the solvent to evaporate slowly under ambient conditions. This may initially result in the formation of a viscous oil or polycrystalline solid.[2]

-

If an oil is obtained, store the vial in a refrigerator at approximately 4 °C overnight to induce crystallization.[2]

-

If a polycrystalline solid forms, dissolve it in a minimal amount of the same solvent by gentle warming.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

For challenging cases that yield oils, drawing the viscous liquid into the narrow end of a glass Pasteur pipette to form a slug and then freezing it at a low temperature (e.g., -20 °C) can be effective.[2]

-

A molten zone can then be created by briefly warming the frozen slug with a fingertip, allowing for slow recrystallization as the slug returns to the freezer temperature.[2]

-

Once single crystals of suitable size and quality (typically >0.1 mm in all dimensions with well-defined faces) are observed, they can be carefully harvested for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

The SCXRD Workflow:

Caption: Workflow for Crystal Structure Determination.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K).

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters are determined from the positions of the diffraction spots.

-

Structure Solution: The initial atomic positions are determined from the processed diffraction data. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

-

Structure Validation: The final refined structure is validated using various crystallographic metrics and software tools to ensure its quality and chemical reasonableness.

Data Presentation: Crystallographic Data Table

The final crystallographic data for a representative 3-phenyl-tetrahydrofuran derivative would be presented in a standardized format. The following table is a template based on published data for a related compound.[3]

| Parameter | Value |

| Chemical formula | C₁₀H₁₂O |

| Formula weight | 148.20 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | [Example Value: 9.649(2)] |

| b (Å) | [Example Value: 12.966(3)] |

| c (Å) | [Example Value: 16.038(4)] |

| β (°) | [Example Value: 104.210(4)] |

| Volume (ų) | [Example Value: 1945.2(8)] |

| Z | 4 |

| Density (calculated, g/cm³) | [Calculated based on cell parameters] |

| Absorption coefficient (mm⁻¹) | [Example Value: 0.11] |

| F(000) | [Calculated] |

| Crystal size (mm³) | [Example Value: 0.58 x 0.42 x 0.21] |

| θ range for data collection (°) | [Example Range: 2.1 to 26.0] |

| Reflections collected | [Number] |

| Independent reflections | [Number] |

| R(int) | [Value] |

| Goodness-of-fit on F² | [Value] |

| Final R indices [I>2σ(I)] | [R1, wR2 values] |

| R indices (all data) | [R1, wR2 values] |

Spectroscopic Characterization

While SCXRD provides the ultimate structural elucidation in the solid state, spectroscopic techniques are essential for characterizing the bulk material and confirming the structure in solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the synthesized molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the electronic environment and neighboring protons for each hydrogen atom. ¹³C NMR confirms the carbon framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which confirms its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For a 3-phenyl-tetrahydrofuran derivative, characteristic peaks for C-H (aromatic and aliphatic) and C-O stretching vibrations would be expected.

Conclusion

The determination of the crystal structure of 3-phenyl-tetrahydrofuran derivatives is a multi-faceted process that integrates synthetic organic chemistry, the physical chemistry of crystallization, and the powerful analytical technique of single-crystal X-ray diffraction. Each step, from the rational design of the synthesis to the final validation of the crystal structure, is governed by fundamental scientific principles. The resulting three-dimensional structural information is of immense value to medicinal chemists, providing a clear atomic-level picture that can guide the design of more potent and selective therapeutic agents. This in-depth understanding of molecular architecture is, therefore, a critical component in the modern drug discovery and development pipeline.

References

- Kumar, V. et al. (1999). J. Pharm. Sci., 88, 391-396.

-

Nirpal, A. & Sathyamoorthi, S. (2025). Acta Crystallogr C Struct Chem.[2]

-

Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). Org. Lett., 25, 2361-2365.[1]

- Wolfe, J. P. & Rossi, M. A. (2004). J. Am. Chem. Soc., 126, 1620-1621.

- Padwa, A. et al. (1993). J. Org. Chem., 58, 6144-6153.

- Takano, S. et al. (1989). J. Org. Chem., 54, 5472-5475.

-

Chen, C.-R. & Gau, H.-M. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(10), m1381.[3]

- Geoffroy, M. et al. (1993).

- Kolodiazhnyi, O. I. (1999). Russ. Chem. Rev., 68, 881-903.

- Balema, V. P. et al. (2002). J. Organomet. Chem., 657, 1-2, 258-264.

- Selva, M. et al. (2014). Green Chem., 16, 2073-2081.

-

Rida, S. M. et al. (2023). Molecules, 28(12), 4789.[4]

Sources

- 1. Tetrahydrofuran synthesis [organic-chemistry.org]

- 2. Single-crystal X-ray diffraction analysis and mechanistic implications of (2R*,3R*)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triphenyl(tetrahydrofuran)aluminium(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Architectural Blueprint of Nature: A Technical Guide to the Biosynthesis of the 3-Phenyl-Tetrahydrofuran Scaffold

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The 3-phenyl-tetrahydrofuran scaffold is a recurring and vital structural motif found in a multitude of biologically active natural products. As a "privileged scaffold," its presence often confers significant pharmacological properties, making it a focal point for drug discovery and development.[1][2] This guide provides a comprehensive technical overview of the primary biosynthetic route to this scaffold in nature, focusing on the well-elucidated pathway of lignan biosynthesis. We will deconstruct the journey from fundamental metabolic precursors to the stereochemically complex tetrahydrofuran core, detailing the key enzymatic players, their mechanisms, and the underlying chemical logic. Furthermore, this document furnishes field-proven experimental protocols for the functional characterization of key biosynthetic enzymes, designed to empower researchers in this domain.

Introduction: The Significance of a Core Scaffold

Nature has repeatedly converged on the tetrahydrofuran ring system as a foundational element for complex molecules.[3][4] When substituted with phenyl groups, particularly in the context of lignans, this scaffold gives rise to compounds with potent biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[5] The biosynthesis of these molecules is a masterclass in enzymatic control, transforming simple, achiral precursors into structurally intricate and stereochemically defined products. Understanding this pathway is not merely an academic exercise; it provides a roadmap for synthetic biology and metabolic engineering efforts aimed at producing these high-value compounds sustainably.[6] This guide will illuminate the three major phases of this process: the sourcing of aromatic building blocks via the phenylpropanoid pathway, the critical stereocontrolled dimerization event that forges the core ring system, and the subsequent enzymatic tailoring that establishes the final structure.

Phase 1: The Phenylpropanoid Pathway - Sourcing the Aromatic Building Blocks

The journey to the 3-phenyl-tetrahydrofuran scaffold begins with the ubiquitous phenylpropanoid pathway, which is responsible for synthesizing a vast array of plant secondary metabolites from the amino acid phenylalanine.[7][8][9] This pathway furnishes the C6-C3 phenylpropene units that serve as the fundamental building blocks for lignans.[10]

The central pathway proceeds through a series of enzymatic steps that convert L-phenylalanine into activated hydroxycinnamoyl-CoA esters. The key transformation for lignan biosynthesis is the production of coniferyl alcohol.

Core Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form trans-cinnamic acid.[10]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[9]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This is a crucial branch point in phenylpropanoid metabolism.[9][11]

-

Downstream Reductions and Modifications: A series of reductases and methyltransferases convert p-coumaroyl-CoA into various monolignols. For the most common lignans, this involves conversion to feruloyl-CoA, followed by two reductive steps catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) to yield coniferyl alcohol.[12]

Caption: The general phenylpropanoid pathway leading to coniferyl alcohol.

Phase 2: The Dimerization Event - Forging the Tetrahydrofuran Core

The formation of the tetrahydrofuran ring is the defining moment in the biosynthesis. It occurs through an oxidative coupling of two monolignol units, such as coniferyl alcohol. While this radical coupling can occur randomly in vitro, nature employs a remarkable class of non-enzymatic scaffolding proteins to enforce strict stereochemical control.

Key Molecular Players:

-

Laccases/Peroxidases: These enzymes catalyze the one-electron oxidation of monolignol phenols to generate resonance-stabilized phenoxy radicals.

-

Dirigent Proteins (DPs): The discovery of DPs was a landmark in understanding natural product biosynthesis. These proteins do not possess catalytic activity themselves but act as templates or scaffolds. They capture two monolignol radicals and orient them in a specific conformation, ensuring that the subsequent radical-radical coupling occurs with absolute regio- and stereospecificity.[10][13] In the absence of a DP, the coupling of coniferyl alcohol radicals yields a racemic mixture of products. In its presence, a single enantiomer, such as (+)-pinoresinol or (-)-pinoresinol, is exclusively formed.[5]

The product of this DP-mediated reaction, pinoresinol, is a furofuran lignan, containing a bicyclic structure with two fused tetrahydrofuran rings. This is the primordial scaffold from which other lignan subtypes are derived.

Caption: Dirigent protein-mediated stereospecific coupling of monolignols.

Phase 3: Tailoring the Scaffold - Reductive Opening to a Single Ring

While the furofuran structure of pinoresinol contains the tetrahydrofuran motif, many common lignans, like lariciresinol, feature a single 2,5-diaryl substituted tetrahydrofuran ring. This structure is generated through the reductive opening of the pinoresinol core.

Key Enzyme:

-

Pinoresinol-Lariciresinol Reductase (PLR): This NADPH-dependent reductase catalyzes the sequential reduction of pinoresinol. In the first step, it reductively cleaves one of the benzyl-ether bonds of the furofuran ring system to generate lariciresinol.[13][14] This enzyme can then catalyze a second reduction, converting lariciresinol to secoisolariciresinol. The stereospecificity of the PLR enzyme is critical, as it determines the final stereochemistry of the resulting lignan products.[13]

The product of the first reduction, lariciresinol, is a prime example of a natural product bearing the core 3-phenyl-tetrahydrofuran scaffold (more precisely, a 2,5-diaryl-3,4-dialkyltetrahydrofuran).

Sources

- 1. Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 8. Editorial: Phenylpropanoid Systems Biology and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 10. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioone.org [bioone.org]

- 12. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technical Guide to the Physicochemical Characterization of 3-Phenyl-tetrahydrofuran

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: Determination of Core Physical Properties: Melting and Boiling Points

Introduction: The Significance of 3-Phenyl-tetrahydrofuran

3-Phenyl-tetrahydrofuran is a heterocyclic compound featuring a tetrahydrofuran ring substituted with a phenyl group. This structural motif is of significant interest in medicinal chemistry and materials science. The tetrahydrofuran ring serves as a versatile scaffold, and the phenyl group can modulate properties such as lipophilicity, aromatic interactions, and metabolic stability. As such, precise knowledge of its fundamental physical properties is a prerequisite for its application in drug design, process development, and formulation.

This guide provides a comprehensive overview of the essential physical properties of 3-Phenyl-tetrahydrofuran, namely its melting and boiling points. While specific experimental values for 3-Phenyl-tetrahydrofuran are not widely reported in publicly accessible databases, this document outlines the authoritative methodologies for their determination, ensuring scientific rigor and reproducibility in your research.

Core Physical Properties of 3-Phenyl-tetrahydrofuran

A diligent search of established chemical databases, including PubChem, did not yield experimentally determined melting and boiling points for 3-Phenyl-tetrahydrofuran (CAS No: 16766-63-5)[1][2]. This data gap underscores the necessity for researchers to perform their own characterization. The following table is presented as a template for recording experimentally determined values.

| Physical Property | Experimentally Determined Value | Standard Conditions |

| Melting Point | To be determined | 1 atm |

| Boiling Point | To be determined | 1 atm (or specify pressure) |

Experimental Determination of Melting and Boiling Points

The following sections detail the standard, reliable, and scientifically sound protocols for determining the melting and boiling points of a purified sample of 3-Phenyl-tetrahydrofuran.

Part 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow range. The sharpness of the melting point range is a critical indicator of purity.

Methodology: Capillary Melting Point Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the 3-Phenyl-tetrahydrofuran sample is crystalline and thoroughly dry. Grind a small amount of the sample into a fine powder.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample (2-3 mm in height) into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating run can estimate the approximate melting point.

-

For a precise measurement, start heating at a rate of 10-15 °C per minute until the temperature is about 20 °C below the estimated melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely ground sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow temperature ramp near the melting point is crucial for an accurate reading, as it allows the sample and the thermometer to be in thermal equilibrium.

Part 2: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a liquid's volatility.

Methodology: Micro Boiling Point Determination (Siwoloboff Method)

This method is ideal for small quantities of a liquid.

Step-by-Step Protocol:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of liquid 3-Phenyl-tetrahydrofuran to a small test tube or a melting point capillary tube sealed at one end.

-

Fusion Tube Insertion: Take a short piece of glass tubing sealed at one end (a fusion tube) and place it, open end down, into the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating and Observation:

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the inverted fusion tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the fusion tube.

-

Causality Behind Experimental Choices:

-

Inverted Fusion Tube: This traps the vapor of the liquid, allowing for the observation of the point at which the external pressure overcomes the vapor pressure of the substance.

-

Slow Cooling: A slow cooling rate is essential for an accurate determination of the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the determination of the physical properties of 3-Phenyl-tetrahydrofuran.

Caption: Workflow for the experimental determination of melting and boiling points.

Trustworthiness and Self-Validation

The protocols described above are standard, validated methods in organic chemistry. The trustworthiness of the results relies on:

-

Purity of the Sample: The presence of impurities will depress and broaden the melting point range and can alter the boiling point. It is recommended to confirm the purity of the 3-Phenyl-tetrahydrofuran sample by an orthogonal method, such as NMR spectroscopy or GC-MS, prior to physical property determination.

-

Calibration of Equipment: The thermometer used in either apparatus must be calibrated against known standards to ensure accuracy.

By adhering to these principles, the determined melting and boiling points will be reliable and reproducible, forming a solid foundation for further research and development activities.

References

-

PubChem. 3-Phenyl-tetrahydrofuran | C10H12O | CID 576088. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Solvent Compatibility of 3-Phenyl-tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the solubility and solvent compatibility of 3-Phenyl-tetrahydrofuran, a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the fundamental principles governing the behavior of this molecule in various solvent systems. Understanding these properties is critical for its effective application in reaction chemistry, purification, and formulation development.

Introduction: Physicochemical Profile of 3-Phenyl-tetrahydrofuran

3-Phenyl-tetrahydrofuran (3-Ph-THF) is an aromatic derivative of tetrahydrofuran (THF). The introduction of a phenyl group onto the THF ring significantly alters the physicochemical properties of the parent molecule, influencing its polarity, lipophilicity, and, consequently, its solubility profile.

The parent molecule, tetrahydrofuran, is a polar aprotic solvent, miscible with water and a broad range of organic solvents.[1][2][3] This versatility has made THF a ubiquitous solvent in organic synthesis and polymer science.[1][4] The presence of the nonpolar, rigid phenyl group in 3-Ph-THF is expected to decrease its aqueous solubility and increase its affinity for less polar organic solvents compared to THF.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [5] |

| Molecular Weight | 148.20 g/mol | [5] |

| Melting Point | 39.5-40 °C | |

| Boiling Point | 98.5-102 °C at 5 Torr | |

| Appearance | Not available | |

| logP (Predicted) | ~2.5-3.0 (estimated) |

Predicted Solubility Profile of 3-Phenyl-tetrahydrofuran

In the absence of extensive empirical data, the solubility of 3-Phenyl-tetrahydrofuran can be predicted based on the principle of "like dissolves like." The molecule possesses both a polar ether group and a nonpolar phenyl group, giving it a degree of amphiphilicity.

Predicted Solubility in Common Solvents:

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | Highly Polar (Protic) | Low | The large nonpolar phenyl group dominates, leading to poor solvation by water molecules. |

| Methanol | Polar (Protic) | Medium | The alkyl portion of methanol can interact with the phenyl group, while the hydroxyl group can interact with the ether oxygen. |

| Ethanol | Polar (Protic) | Medium-High | Similar to methanol, but the larger alkyl chain enhances interactions with the nonpolar part of 3-Ph-THF. |

| Acetone | Polar (Aprotic) | High | The polarity is suitable to interact with the ether group, and the organic character accommodates the phenyl ring. |

| Ethyl Acetate | Medium Polarity | High | A good balance of polarity and non-polar character for solvating 3-Ph-THF. |

| Dichloromethane | Medium Polarity | High | Effective at solvating moderately polar organic compounds. |

| Tetrahydrofuran (THF) | Polar (Aprotic) | High | The principle of "like dissolves like" suggests high solubility in its parent solvent. |

| Toluene | Nonpolar | High | The aromatic nature of toluene will have strong π-π stacking interactions with the phenyl group of 3-Ph-THF. |

| Hexane | Nonpolar | Medium-Low | While the phenyl group has an affinity for nonpolar solvents, the polar ether group will limit solubility in highly nonpolar alkanes. |

Experimental Determination of Solubility: Protocols and Methodologies

For researchers requiring precise solubility data, the following experimental protocols are recommended. The choice of method will depend on the required accuracy, available equipment, and the nature of the solvent system.

Visual Miscibility Assessment (Qualitative)

This is a rapid and straightforward method for initial screening of solvent compatibility.

Protocol:

-

Add a small, known amount of 3-Phenyl-tetrahydrofuran (e.g., 10 mg) to a vial.

-

Incrementally add a known volume of the test solvent (e.g., 0.1 mL) to the vial.

-

After each addition, cap the vial and vortex or shake vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Continue adding solvent until the solid is completely dissolved.

-

Record the volume of solvent required to dissolve the solute.

Diagram of Visual Miscibility Assessment Workflow:

Caption: Workflow for qualitative solubility determination.

Gravimetric Analysis (Quantitative)

This method provides a more accurate, quantitative measure of solubility.

Protocol:

-

Prepare a saturated solution of 3-Phenyl-tetrahydrofuran in the chosen solvent by adding an excess of the compound to the solvent.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Transfer the supernatant to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Weigh the container with the dried residue.

-

Calculate the solubility in g/L or mol/L.

Diagram of Gravimetric Analysis Workflow:

Caption: Quantitative solubility determination workflow.

Solvent Compatibility and Implications in Drug Development

The tetrahydrofuran motif is a privileged structure in drug discovery, appearing in a number of approved pharmaceuticals and natural products.[6][7][8][9] The introduction of a phenyl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Key Considerations for Drug Development:

-

Reaction Medium: The high solubility of 3-Ph-THF in a range of common organic solvents makes it a versatile building block in synthetic chemistry. Reactions can be performed in solvents like THF, dichloromethane, or toluene, depending on the specific requirements of the chemical transformation.[10]

-

Purification: The differential solubility of 3-Ph-THF and its derivatives can be exploited for purification. For example, a reaction mixture in a nonpolar solvent like toluene could be subjected to an aqueous wash to remove polar impurities. Crystallization from a suitable solvent system can also be an effective purification strategy.

-

Formulation: The low aqueous solubility of 3-Ph-THF is a critical consideration for the formulation of any drug candidate containing this moiety. Strategies to enhance aqueous solubility, such as the use of co-solvents, surfactants, or complexing agents, may be necessary for oral or parenteral administration.

-

Metabolic Stability: The phenyl group may be susceptible to metabolic oxidation by cytochrome P450 enzymes. The tetrahydrofuran ring can also be a site of metabolism. Understanding the metabolic fate of this scaffold is crucial in drug design.

Safety, Handling, and Storage

While specific toxicity data for 3-Phenyl-tetrahydrofuran is limited, it is prudent to handle it with the same care as other laboratory chemicals. The safety data sheet for the parent compound, tetrahydrofuran, provides a useful reference for handling and storage.[11][12][13]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

3-Phenyl-tetrahydrofuran is a valuable building block for medicinal chemistry and organic synthesis. Its solubility profile, characterized by good solubility in a range of organic solvents and low aqueous solubility, dictates its handling and application. A thorough understanding of its solubility and solvent compatibility is essential for researchers and drug development professionals to effectively utilize this compound in their work. The experimental protocols provided in this guide offer a framework for obtaining precise solubility data to support synthesis, purification, and formulation efforts.

References

-

Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega.

-